molecular formula C17H16O6 B1583917 Persicogenin CAS No. 28590-40-1

Persicogenin

Cat. No.: B1583917
CAS No.: 28590-40-1
M. Wt: 316.30 g/mol
InChI Key: LWBHKKLWSUFUNZ-UHFFFAOYSA-N
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Properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBHKKLWSUFUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313097
Record name Persicogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3',5-Dihydroxy-4',7-dimethoxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28590-40-1
Record name NSC266222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Persicogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5-Dihydroxy-4',7-dimethoxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 - 164 °C
Record name 3',5-Dihydroxy-4',7-dimethoxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Persicogenin and where is it found?

A1: this compound is a flavonoid compound found in various plants, including Rhus retinorrhoea, Vitex trifolia, and Prunus persica (peach) [, , ]. It has been identified as a potential therapeutic agent due to its various biological activities.

Q2: Can this compound be quantified from plant extracts?

A2: Yes, researchers have developed a sensitive and validated high-performance thin-layer chromatography (HPTLC) method to simultaneously quantify this compound and Homoeriodictyol in methanol extracts of Rhus species [, ]. This method enables accurate determination of these flavonoids for quality control and standardization of herbal formulations.

Q3: Are there any analytical techniques used to identify this compound in plant material?

A3: Yes, several analytical techniques are employed to identify and characterize this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, including the arrangement of atoms and functional groups [].
  • Mass Spectrometry (MS): Coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS helps identify and quantify this compound based on its mass-to-charge ratio [].

Q4: Has the structure of this compound been fully elucidated?

A6: Yes, the structure of this compound has been extensively studied and confirmed through various spectroscopic methods, including NMR and MS. It is a flavanone, a subclass of flavonoids, and its structure consists of two benzene rings (A and B) linked by an oxygen-containing heterocyclic ring (C) [, ].

Q5: Have any derivatives of this compound been identified in nature?

A7: Yes, this compound 3'-glucoside, a glycosylated derivative of this compound, has been isolated from the stem bark of Prunus amygdalus []. This highlights the natural occurrence of this compound derivatives and their potential biological significance.

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